(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride
CAS No.: 1213128-98-3
Cat. No.: VC0060164
Molecular Formula: C8H10ClF2N
Molecular Weight: 193.622
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1213128-98-3 |
---|---|
Molecular Formula | C8H10ClF2N |
Molecular Weight | 193.622 |
IUPAC Name | (1S)-1-(3,5-difluorophenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Standard InChI Key | YSKNBJOMVKILCE-JEDNCBNOSA-N |
SMILES | CC(C1=CC(=CC(=C1)F)F)N.Cl |
Introduction
Chemical Identity and Structure
Chemical Information
(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride is unambiguously identified through various chemical identifiers. The compound's key identifiers are summarized in Table 1.
Table 1: Chemical Identifiers of (S)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride
Parameter | Information |
---|---|
CAS Number | 1213128-98-3 |
Molecular Formula | C₈H₁₀ClF₂N |
Molecular Weight | 193.62 g/mol |
IUPAC Name | (1S)-1-(3,5-difluorophenyl)ethanamine hydrochloride |
HS Code | 2921490090 |
The compound is the hydrochloride salt form of (S)-1-(3,5-Difluorophenyl)ethanamine (CAS: 444643-16-7), which has a molecular formula of C₈H₉F₂N and a molecular weight of 157.16 g/mol .
Structural Characteristics
The molecular structure features a benzene ring with two fluorine atoms at the meta positions (3,5-positions), creating a symmetrical substitution pattern. A chiral carbon is present at the benzylic position, bearing a methyl group, an amino group, and connecting to the difluorophenyl ring. In this compound, the amino group exists as a hydrochloride salt, which significantly affects its physical properties and solubility compared to the free base form .
The S-configuration at the chiral center indicates that according to the Cahn-Ingold-Prelog priority rules, the spatial arrangement of substituents follows a specific orientation, distinguishing it from its R-enantiomer .
Physical and Chemical Properties
Physicochemical Properties
The physicochemical properties of (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride are crucial for understanding its behavior in various applications and for proper handling. Table 2 summarizes the available physicochemical data for the compound.
Table 2: Physicochemical Properties of (S)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Weight | 193.62 g/mol | |
Physical State | Solid | |
Storage Temperature | Room temperature | |
Purity Available | 95% to 95+% |
For comparison, Table 3 provides information about the free base form of the compound, (S)-1-(3,5-Difluorophenyl)ethanamine.
Table 3: Properties of the Free Base Form (S)-1-(3,5-Difluorophenyl)ethanamine
It's important to note that the salt form (hydrochloride) generally exhibits different solubility characteristics compared to the free base, typically being more soluble in polar solvents including water and less soluble in non-polar organic solvents .
Hazard Statement | Code | Description |
---|---|---|
H314 | Causes severe skin burns and eye damage | |
H335 | May cause respiratory irritation | |
H302 | Harmful if swallowed | |
H318 | Causes serious eye damage |
The compound is classified for transport purposes as UN 2735 8/PG III, indicating it falls under corrosive substances .
For laboratory use, it is recommended to handle this compound in a well-ventilated area, preferably under a fume hood, and to use appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses or goggles .
Supplier Reference | Package Size | Price Range | Purity |
---|---|---|---|
IN-DA009HMO | 100mg | 86.00 € | 95% |
IN-DA009HMO | 250mg | 127.00 € | 95% |
IN-DA009HMO | 1g | 202.00 € | 95% |
10-F210210 | 100mg | 58.00 € | 95.0% |
10-F210210 | 250mg | 76.00 € | 95.0% |
10-F210210 | 1g | 210.00 € | 95.0% |
54-PC48537 | 100mg | 154.00 € | 95+% |
54-PC48537 | 250mg | 189.00 € | 95+% |
D474410 | 100mg | $220 | - |
PC48537 | 250mg | $237 | 95+% |
Delivery times for these products typically range from 5 days to several weeks, depending on the supplier and destination .
Related Compounds
Stereoisomers
The R-enantiomer of this compound, (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride (CAS: 321318-28-9), is also commercially available. This stereoisomer has identical physical properties but opposite stereochemistry at the chiral center, which can lead to different biological activities and applications in stereoselective synthesis .
Table 7: Comparison with Stereoisomer
Parameter | (S)-Isomer | (R)-Isomer |
---|---|---|
CAS Number | 1213128-98-3 | 321318-28-9 |
Molecular Formula | C₈H₁₀ClF₂N | C₈H₁₀ClF₂N |
Molecular Weight | 193.62 g/mol | 193.62 g/mol |
Configuration | S at alpha-carbon | R at alpha-carbon |
Price Range (1g) | 202.00-210.00 € | 142.00 € |
The price difference between the enantiomers suggests potential differences in synthetic accessibility or demand between the two stereoisomers .
Structural Analogs
Several structural analogs of (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride exist, including:
-
The free base form, (S)-1-(3,5-Difluorophenyl)ethanamine (CAS: 444643-16-7), which lacks the hydrochloride counterion and has different solubility properties .
-
Compounds with different halogen substitution patterns on the aromatic ring, which would alter the electronic properties and potential reactivity of the molecule.
-
Analogs with different substituents at the alpha position, modifying the steric environment around the chiral center.
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